5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and a sulfanyl group attached to the indole core structure.
Preparation Methods
The synthesis of 5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired indole derivative in good yield. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The hydroxypropyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown antiviral activity against various RNA and DNA viruses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
1502684-73-2 |
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Molecular Formula |
C11H10FNO3S |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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